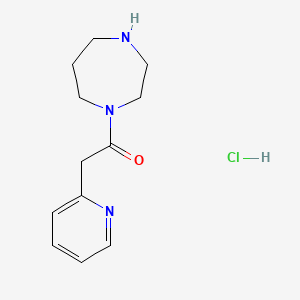
1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride
Vue d'ensemble
Description
1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer and neuroprotective effects, while also summarizing relevant research findings and case studies.
- Molecular Formula : C12H18ClN3O
- Molecular Weight : 255.74 g/mol
- CAS Number : 1211755-83-7
- Purity : Typically ≥ 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:
- A study demonstrated that derivatives of piperidine exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin. The mechanism involved apoptosis induction through specific molecular interactions .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 5.2 | Apoptosis induction |
| Bleomycin | FaDu | 8.7 | DNA damage |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease:
- Research indicates that compounds derived from piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration. Such inhibition is crucial for enhancing cholinergic transmission in the brain .
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| AChE | 85% |
| BuChE | 70% |
The biological activities of this compound may be attributed to its ability to interact with various molecular targets:
- Cholinesterase Inhibition : By inhibiting AChE and BuChE, it enhances acetylcholine levels, which is beneficial for cognitive function.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which may protect neuronal cells from oxidative stress .
Case Studies
Several case studies have reported on the efficacy of related compounds in clinical settings:
- Study on Alzheimer’s Treatment : A clinical trial involving a piperidine derivative demonstrated improved cognitive function in patients with mild to moderate Alzheimer's disease after 12 weeks of treatment .
- Cancer Therapy Trials : Trials on piperidine-based compounds showed promising results in reducing tumor size in patients with specific types of cancers, indicating a potential pathway for future drug development .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Potential Therapeutic Uses:
- Anxiolytic Activity:
- Antidepressant Properties:
- Anticonvulsant Effects:
Case Studies
Case Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of various diazepan derivatives. The findings indicated that compounds with a pyridine moiety showed enhanced binding affinity to GABA_A receptors, suggesting a mechanism for their anxiolytic effects.
Case Study 2: Antidepressant Activity
Research conducted by the Institute of Pharmacology demonstrated that 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride exhibited significant antidepressant-like activity in rodent models. The study highlighted the compound's ability to increase serotonin levels in the brain, providing a potential pathway for therapeutic development.
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-pyridin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(10-11-4-1-2-6-14-11)15-8-3-5-13-7-9-15;/h1-2,4,6,13H,3,5,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAPXINLMXVNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















